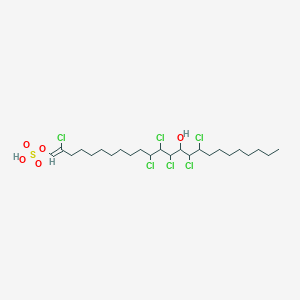
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, also known as HCHL, is a highly potent chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmacology. This compound is a member of the class of organochlorine compounds, which are known for their high toxicity levels and environmental persistence. In
Applications De Recherche Scientifique
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and the modulation of cell signaling pathways. It has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate in lab experiments is its high potency, which allows for the study of its effects at low concentrations. However, its high toxicity levels also make it difficult to work with, and precautions must be taken to ensure the safety of researchers. Additionally, its environmental persistence can make it difficult to dispose of properly.
Orientations Futures
There are a number of future directions for research on 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, including further investigation of its antitumor and anti-inflammatory properties. It may also be useful to study the effects of this compound in combination with other compounds, such as chemotherapy drugs, to determine whether it can enhance their efficacy. Additionally, further research is needed to determine the long-term effects of this compound exposure on human health and the environment.
Conclusion:
In conclusion, this compound is a highly potent chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. Its antitumor and anti-inflammatory properties make it a promising candidate for further research, although its high toxicity levels and environmental persistence must be taken into consideration. Further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as its potential use in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate can be synthesized using a variety of methods, including the reaction of 2,4,5-trichlorophenol with 1,3-dichloro-2-propanol in the presence of a strong base. Another method involves the reaction of 2,4,5-trichlorophenol with chlorosulfonic acid followed by hydrolysis with sodium hydroxide. These methods result in the formation of this compound, which can then be purified using chromatography techniques.
Propriétés
Numéro CAS |
156281-16-2 |
|---|---|
Formule moléculaire |
C24H42Cl6O5S |
Poids moléculaire |
655.4 g/mol |
Nom IUPAC |
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42Cl6O5S/c1-2-3-4-5-9-13-16-20(27)22(29)24(31)23(30)21(28)19(26)15-12-10-7-6-8-11-14-18(25)17-35-36(32,33)34/h17,19-24,31H,2-16H2,1H3,(H,32,33,34)/b18-17- |
Clé InChI |
ACRMTHSZHIGDGF-ZCXUNETKSA-N |
SMILES isomérique |
CCCCCCCCC(C(C(C(C(C(CCCCCCCC/C(=C/OS(=O)(=O)O)/Cl)Cl)Cl)Cl)O)Cl)Cl |
SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
SMILES canonique |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
Synonymes |
2,11,12,13,15,16-hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate malhamensilipin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)